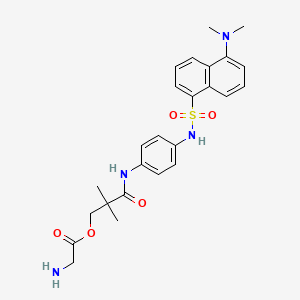
Litomeglovir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Litomeglovir es un compuesto químico con la fórmula molecular C25H30N4O5S y un peso molecular de 498.590 .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de Litomeglovir normalmente implica varios pasos, incluida la formación de intermediarios clave y sus reacciones posteriores en condiciones controladas. La ruta sintética exacta puede variar dependiendo de la pureza y el rendimiento deseados. Los disolventes comunes utilizados en la síntesis incluyen diclorometano, cloroformo y etanol .
Métodos de producción industrial
La producción industrial de this compound a menudo emplea reactores a gran escala y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede implicar el uso de catalizadores y condiciones específicas de temperatura y presión para facilitar las reacciones .
Análisis De Reacciones Químicas
Tipos de reacciones
Litomeglovir experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para garantizar el resultado deseado .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de oxidación pueden producir derivados oxigenados, mientras que las reacciones de reducción pueden producir compuestos hidrogenados .
Aplicaciones Científicas De Investigación
Litomeglovir tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como reactivo en diversas reacciones químicas y procesos de síntesis.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos y sus interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas y su papel en el desarrollo de fármacos.
Industria: Utilizado en la producción de diversos productos químicos y materiales industriales .
Mecanismo De Acción
El mecanismo de acción de Litomeglovir implica su interacción con objetivos moleculares y vías específicas. Puede actuar uniéndose a ciertas proteínas o enzimas, modulando así su actividad. Los objetivos moleculares y las vías exactas implicadas pueden variar dependiendo de la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
Algunos compuestos similares a Litomeglovir incluyen:
Letermovir: Un medicamento antiviral utilizado para la profilaxis en receptores de trasplantes.
Ritonavir: Un inhibidor de la proteasa del VIH utilizado en combinación con otros antivirales.
Unicidad
This compound es único debido a su estructura molecular específica y la gama de aplicaciones que ofrece.
Propiedades
Número CAS |
321915-31-5 |
|---|---|
Fórmula molecular |
C25H30N4O5S |
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
[3-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]anilino]-2,2-dimethyl-3-oxopropyl] 2-aminoacetate |
InChI |
InChI=1S/C25H30N4O5S/c1-25(2,16-34-23(30)15-26)24(31)27-17-11-13-18(14-12-17)28-35(32,33)22-10-6-7-19-20(22)8-5-9-21(19)29(3)4/h5-14,28H,15-16,26H2,1-4H3,(H,27,31) |
Clave InChI |
JGBNAEIGTWFNMF-UHFFFAOYSA-N |
SMILES |
CC(C)(COC(=O)CN)C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
SMILES canónico |
CC(C)(COC(=O)CN)C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Litomeglovir; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















